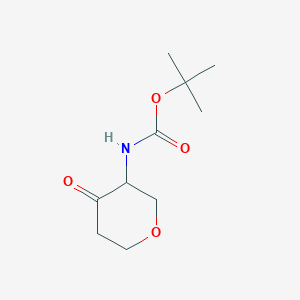
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate
描述
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. Protecting groups are essential in multi-step synthesis processes to prevent certain functional groups from reacting under specific conditions . This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with an appropriate amine. The reaction typically involves nucleophilic addition-elimination mechanisms, forming a tetrahedral intermediate that eventually leads to the desired carbamate product . The reaction conditions often include the use of a strong acid like trifluoroacetic acid for the removal of the protecting group .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of di-tert-butyl dicarbonate as a precursor is common due to its high reactivity and efficiency in forming the carbamate group .
化学反应分析
Types of Reactions
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate primarily undergoes deprotection reactions, where the protecting group is removed to reveal the free amine. This deprotection can be achieved using strong acids like trifluoroacetic acid or through thermal decomposition . The compound can also participate in substitution reactions where the carbamate group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, heat.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major product formed from the deprotection of this compound is the free amine, which can then undergo further reactions to form more complex molecules .
科学研究应用
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a protecting group for amines during multi-step synthesis processes, allowing for the selective transformation of other functional groups without interference . In biology and medicine, it is used in the synthesis of peptides and other biologically active molecules, where protecting groups are crucial for the stepwise assembly of complex structures .
作用机制
The mechanism by which tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate exerts its effects involves the formation of a stable carbamate group that protects the amine functionality. The protecting group can be selectively removed under specific conditions, such as the presence of strong acids or heat, to reveal the free amine . This selective deprotection allows for the controlled synthesis of complex molecules by preventing unwanted reactions at the amine site .
相似化合物的比较
Similar Compounds
- tert-Butyloxycarbonyl (Boc) protecting group
- Carboxybenzyl (CBz) protecting group
- Fluorenylmethoxycarbonyl (Fmoc) protecting group
Uniqueness
tert-Butyl (4-oxotetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to other protecting groups like Boc, CBz, and Fmoc, it offers a balance of stability and reactivity that is particularly useful in peptide synthesis and other complex organic transformations .
属性
IUPAC Name |
tert-butyl N-(4-oxooxan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-6-14-5-4-8(7)12/h7H,4-6H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBAJAHBZWVPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















